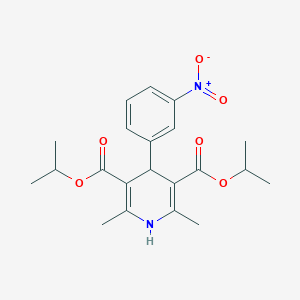

Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-11(2)28-20(24)17-13(5)22-14(6)18(21(25)29-12(3)4)19(17)15-8-7-9-16(10-15)23(26)27/h7-12,19,22H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOXKUKUWZYRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121456 | |

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-78-7 | |

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the Hantzsch reaction, where appropriate aldehydes, beta-keto esters, and ammonium acetate are reacted under controlled conditions to yield high yields of the desired product. The compound's structure can be represented as follows:

This structure features a dihydropyridine core with two carboxylate groups and a nitrophenyl substituent that may influence its biological activity.

Antioxidant Properties

Research has demonstrated that 1,4-dihydropyridine derivatives exhibit significant antioxidant activity. The presence of the nitrophenyl group in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.

Enzyme Inhibition

A study focused on the inhibition of yeast α-glucosidase by dihydropyridine derivatives found that compounds similar to this compound showed promising results. These compounds can effectively inhibit enzyme activity, suggesting potential applications in managing diabetes by controlling postprandial glucose levels .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Studies

- Case Study on Antioxidant Activity : A comparative analysis of various dihydropyridine derivatives highlighted that this compound exhibited superior antioxidant capacity compared to other derivatives tested. This was measured using DPPH and ABTS assays.

- Case Study on Enzyme Inhibition : Another study reported that this compound inhibited yeast α-glucosidase with an IC50 value comparable to standard inhibitors used in clinical practice. This positions it as a candidate for further development as an antidiabetic agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antioxidant Mechanism : The nitro group likely facilitates electron transfer processes that neutralize free radicals.

- Enzyme Interaction : The compound's structure allows it to fit into the active site of α-glucosidase, blocking substrate access and inhibiting enzyme function.

Comparative Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Dihydropyridine Derivatives

Structural and Pharmacological Differences

Key structural variations among DHPs lie in their ester groups and substituents at position 4. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Selected DHPs

Key Findings from Comparative Studies

(i) Ester Group Impact on Lipophilicity and Bioavailability

- Benidipine’s piperidinyl ester (O5) improves tissue retention, contributing to its long half-life (~24 hours) .

- CD-349’s nitrate esters introduce vasodilatory NO release, augmenting cerebral perfusion without altering brain pH or oxygen tension .

(ii) Substituent Effects on Calcium Channel Blockade

- The 3-nitrophenyl group at position 4 is conserved across most DHPs, stabilizing the DHP ring and enhancing binding to L-type calcium channels .

- Nimodipine exhibits preferential cerebrovascular activity due to its 2-methoxyethyl ester, reducing neuronal calcium influx post-ischemia .

- FRC-8411’s propenyl ester enhances potency (ED₅₀: 0.3 mg/kg in rats) and duration, outperforming nifedipine and diltiazem in hypertensive models .

(iii) Clinical and Preclinical Outcomes

- Nimodipine: Reduces cerebral vasospasm in subarachnoid hemorrhage; improves neurological outcomes in stroke models .

- Lercanidipine : Lower incidence of peripheral edema due to vascular selectivity .

- CD-349 : Increases cerebral blood flow by 30–40% in cats without metabolic side effects, suggesting utility in stroke therapy .

Preparation Methods

Reaction Components and Mechanistic Pathway

The target compound requires diisopropyl acetoacetate as the β-ketoester component, 3-nitrobenzaldehyde as the arylaldehyde, and ammonium acetate as the nitrogen source. The reaction proceeds via enamine formation, followed by cyclization to generate the 1,4-DHP ring. The diisopropyl ester groups are introduced directly through the β-ketoester, eliminating the need for post-synthetic esterification.

In a typical procedure, equimolar ratios of 3-nitrobenzaldehyde and ammonium acetate are combined with two equivalents of diisopropyl acetoacetate in a refluxing alcoholic solvent (e.g., ethanol or isopropanol). The reaction mixture is heated under reflux for 12–24 hours, during which the intermediate enamine undergoes cyclization to form the dihydropyridine core.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent selection : Polar protic solvents like ethanol enhance solubility of intermediates but may require prolonged reflux times. Non-polar solvents (e.g., toluene) improve reaction rates but risk side-product formation.

-

Temperature control : Maintaining reflux temperatures (80–100°C) ensures complete cyclization while minimizing decomposition.

-

Catalyst use : Acidic catalysts (e.g., acetic acid) accelerate enamine formation, as demonstrated in modified Hantzsch protocols.

Yields for analogous 1,4-DHP syntheses range from 50% to 75%, depending on solvent and catalyst choices. For the diisopropyl variant, yields are expected to align with these ranges, though steric hindrance from the isopropyl groups may slightly reduce efficiency.

Enamine-Mediated Cyclization Method

An alternative to the classical Hantzsch method involves pre-forming the enamine intermediate from diisopropyl acetoacetate and ammonium acetate, followed by reaction with 3-nitrobenzaldehyde. This two-step approach enhances control over intermediate purity.

Synthesis of Diisopropyl Aminocrotonate

The enamine diisopropyl aminocrotonate is prepared by refluxing diisopropyl acetoacetate with excess ammonium acetate in ethanol. This step isolates the enamine prior to cyclization, reducing side reactions.

Cyclization with 3-Nitrobenzaldehyde

The enamine is then reacted with 3-nitrobenzaldehyde in anhydrous acetic acid at 50–60°C. This lower temperature minimizes byproducts such as oxidized pyridines or dimeric species. The acetic acid serves as both solvent and catalyst, protonating the aldehyde to facilitate nucleophilic attack by the enamine.

This method achieves comparable yields (60–70%) to the classical approach but offers improved reproducibility due to the isolation of intermediates.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Large-scale synthesis necessitates solvent recovery systems to mitigate environmental and cost impacts. Ethanol and acetic acid are preferentially recycled via distillation, reducing raw material consumption by up to 40%.

Byproduct Control

Common byproducts include:

-

Oxidized pyridine derivatives : Formed via aerial oxidation of the 1,4-DHP core. Inert atmosphere (N₂ or Ar) suppresses this pathway.

-

Dimeric species : Result from incomplete cyclization. Optimizing stoichiometry and reaction time minimizes their formation.

Characterization and Analytical Data

Spectroscopic Identification

-

¹H NMR : The 1,4-DHP ring protons resonate as a singlet at δ 4.8–5.2 ppm. Aromatic protons from the 3-nitrophenyl group appear as multiplets at δ 7.5–8.5 ppm.

-

IR Spectroscopy : Stretching vibrations for ester carbonyl groups (C=O) are observed at 1720–1740 cm⁻¹, while nitro group (NO₂) absorptions occur at 1520 and 1350 cm⁻¹.

Elemental Analysis

Theoretical values for C₂₈H₃₃N₃O₈:

-

C : 59.67%; H : 5.89%; N : 7.45%

Deviations >0.3% indicate impurities requiring recrystallization or column purification.

Comparative Analysis of Synthetic Methods

| Parameter | Classical Hantzsch | Enamine-Mediated |

|---|---|---|

| Yield | 50–75% | 60–70% |

| Reaction Time | 12–24 h | 8–12 h |

| Byproduct Formation | Moderate | Low |

| Scalability | High | Moderate |

The classical method offers scalability but requires rigorous optimization to suppress byproducts. The enamine route, while slower in initial steps, provides higher intermediate purity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves the Hantzsch reaction, where ethyl acetoacetate, ammonium acetate, and 3-nitrobenzaldehyde are refluxed in ethanol (50%) for 12 hours. Yield optimization requires controlled stoichiometry (e.g., 2:1.5:1 molar ratio of ethyl acetoacetate:ammonium acetate:aldehyde) and monitoring via TLC (n-hexane/EtOAc 4:1). Post-reaction cooling and ethanol recrystallization improve purity . Alternative ester derivatives (e.g., diethyl or dimethyl analogs) may require adjusting solvent polarity or reaction time.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the 1,4-dihydropyridine (DHP) ring conformation and substituent positions. For example, planar DHP rings correlate with higher calcium channel antagonist activity . Complementary techniques include:

- NMR : To verify substituent positions (e.g., aromatic protons from the 3-nitrophenyl group).

- HPLC-MS : For purity assessment and molecular weight confirmation.

- IR Spectroscopy : To identify ester carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, Hirshfeld surface analysis) enhance understanding of this compound’s reactivity and solid-state behavior?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, revealing the nitro group’s electron-withdrawing effect on the DHP ring, which stabilizes the structure and influences pharmacological activity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds between nitro and ester groups), guiding crystal engineering for improved solubility . Tools like Gaussian 09 and CrystalExplorer are recommended for these analyses.

Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for calcium channel antagonism?

- Methodological Answer : SAR contradictions arise from variable DHP ring puckering and substituent positioning. For example:

- X-ray Data : Planar DHP rings (e.g., 3-nitrophenyl derivatives) enhance binding to L-type calcium channels, while puckered rings reduce activity .

- Radioligand Binding Assays : Compare IC₅₀ values against [³H]nitrendipine to isolate stereoelectronic effects.

- Molecular Docking : Use AutoDock Vina to model interactions with Cav1.2 channel α1-subunit residues (e.g., Phe1142, Tyr1487) .

Q. How can stability-indicating LC methods address degradation kinetics under photolytic or hydrolytic stress?

- Methodological Answer : Develop a reversed-phase HPLC protocol with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile:water 60:40 to 80:20) to separate degradation products. For photolytic studies, expose solutions to UV light (e.g., 254 nm) and monitor nitro-to-nitrite conversion. Acidic/alkaline hydrolysis (0.1–1.0 M HCl/NaOH) at 40–60°C reveals ester cleavage products. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .

Q. What multivariate approaches predict photostability in structurally related 1,4-DHPs?

- Methodological Answer : Apply Quantitative Structure–Property Relationship (QSPR) models using descriptors like:

- LogP : Hydrophobicity’s role in light absorption.

- Molar Refractivity : Polarizability under UV exposure.

- Nitro Group Position : Meta-substitution (vs. para) reduces π-π* transition energy, increasing photodegradation. Tools like CODESSA or Dragon generate descriptors, while PCA/PLS regression identifies dominant stability factors .

Data Contradiction Analysis

Q. Why do pharmacological assays and radioligand binding studies show divergent potency rankings for 1,4-DHP derivatives?

- Resolution : Pharmacological assays (e.g., intestinal smooth muscle relaxation) measure functional antagonism, influenced by tissue-specific metabolism and bioavailability. Radioligand binding (e.g., [³H]nitrendipine displacement) reflects direct receptor affinity. For example, compounds with high logP may show stronger binding in vitro but poor tissue penetration in vivo, leading to discrepancies. Normalize data using lipophilicity-adjusted metrics (e.g., pA₂/logD) .

Methodological Recommendations

- Synthesis : Optimize Hantzsch conditions via Design of Experiments (DoE) to account for solvent polarity and catalyst effects .

- Characterization : Combine SC-XRD with Hirshfeld surface analysis for comprehensive solid-state insights .

- Stability : Use LC-MS/MS to track degradation pathways under ICH Q1B photostability guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.